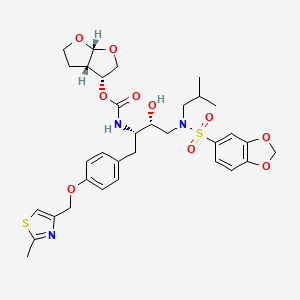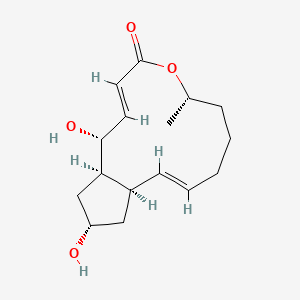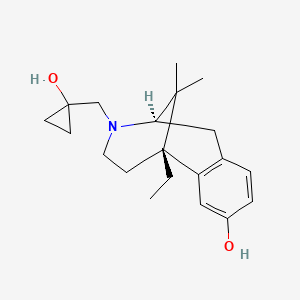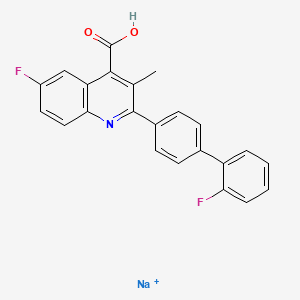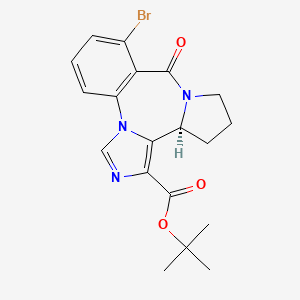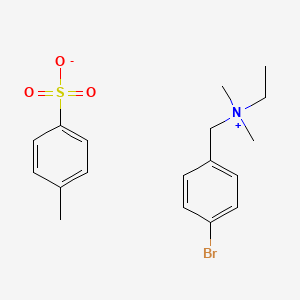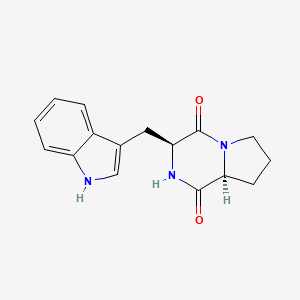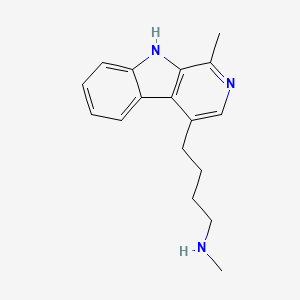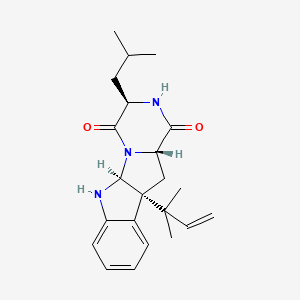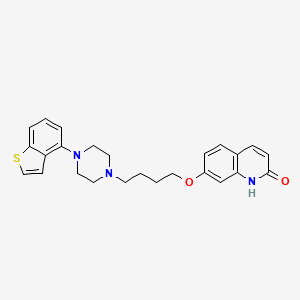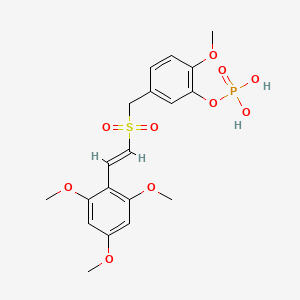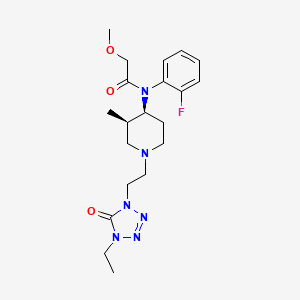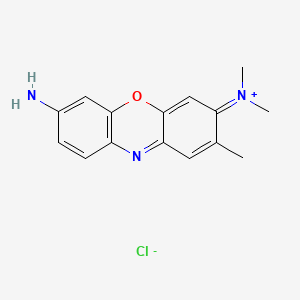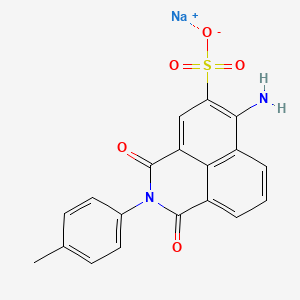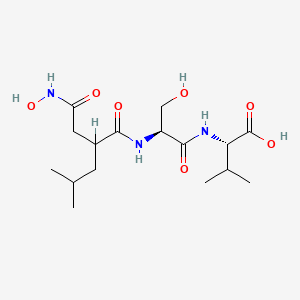
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BE-16627B is a novel metalloproteinase (MP) inhibitor isolated from Streptomyces sp. BE16627B selectively inhibited MPs such as human stromelysin and 92 kD gelatinase. After the cells were cultured with BE16627B for 5 days, BE16627B inhibited MP activity in the primary culture supernatants from synovial cells in a dose-dependent fashion without showing apparent cytotoxicity or affecting the production and secretion of MPs. Its IC50 for active collagenolysis before activation by trypsin was 25 microM.
科学的研究の応用
1. Inhibition of Metalloproteinase Activity
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine, also known as BE16627B, is an inhibitor of metalloproteinases (MPs). In a study, it was found to selectively inhibit human stromelysin and 92 kD gelatinase. BE16627B inhibited MP activity in primary culture supernatants from synovial cells of rheumatoid arthritis patients in a dose-dependent manner without apparent cytotoxicity or affecting the production and secretion of MPs. The IC50 for active collagenolysis before activation by trypsin was 25μM (Naito et al., 1993).
2. Anti-Tumor Effects in Human Tumor Cells
The compound demonstrated significant effects on the growth of human tumor cells in nude mice. Specifically, it inhibited metalloproteinases in enzyme assays as well as gelatinolysis and collagenolysis in cell cultures. Notably, BE16627B reduced the number and size of nodules of HT1080 fibrosarcoma cells on the lung surface and inhibited the increase in lung weight due to tumor-cell growth by 85.5% without causing body-weight loss. However, it did not significantly inhibit the growth of HCT116 human colon-carcinoma cells (Okuyama et al., 1994).
3. Role in Biosynthesis of Antibiotics
Research indicates the involvement of L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine in the biosynthesis of antibiotics. Specifically, it was involved in the synthesis of valanimycin, a naturally occurring azoxy compound. The compound is derived from l-valine and l-serine via intermediaries such as isobutylamine and isobutylhydroxylamine. A gene in the valanimycin biosynthetic gene cluster, encoding a class II seryl-tRNA synthetase, suggests a role of seryl-tRNA in this biosynthetic pathway (Garg et al., 2008).
4. Role in Glycoprotein Biosynthesis
The compound plays a role in the N-glycosylation step of glycoprotein biosynthesis. The presence of a hydroxy amino acid in the sequence Asn-Xaa-Thr(Ser) is essential for this process. This is indicated by research using hexapeptides derived from Tyr-Asn-Gly-Xaa-Ser-Val, showing different rates of glycosylation based on the presence of different hydroxy amino acids (Bause & Legler, 1981).
5. Involvement in Enzyme Biochemical Characterization
The amino acid L-Valine, a component of the compound, is crucial for understanding the biochemical properties of enzymes like Ketol-acid Reductoisomerase from Corynebacterium glutamicum. This enzyme is important in the branched-chain amino acid biosynthetic pathway. The research focused on the crystal structure of the enzyme in complex with cofactors and metal ions, providing insight into the enzyme's stabilization and substrate binding mechanisms (Lee, Hong, & Kim, 2019).
特性
CAS番号 |
137530-61-1 |
|---|---|
製品名 |
L-N-(N-Hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |
分子式 |
C16H29N3O7 |
分子量 |
375.42 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-hydroxy-2-[[2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H29N3O7/c1-8(2)5-10(6-12(21)19-26)14(22)17-11(7-20)15(23)18-13(9(3)4)16(24)25/h8-11,13,20,26H,5-7H2,1-4H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t10?,11-,13-/m0/s1 |
InChIキー |
ZTDAMCPLHAKWAY-KUNJKIHDSA-N |
異性体SMILES |
CC(C)CC(CC(=O)NO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
正規SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BE 16627B BE-16627B BE16627B L-N-(N-hydroxy-2-isobutylsuccinamoyl)seryl-L-valine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



